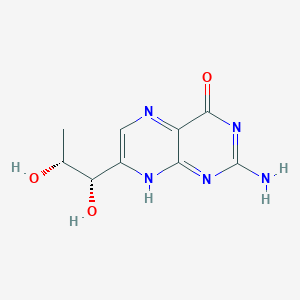

Anapterin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Functional Protein Networks Analysis : ANAT, an interactive software tool, utilizes Anapterin to elucidate functional networks of proteins. This tool aids in comprehensive network analysis and studying the crosstalk between autophagic and apoptotic cell death modules in humans (Yosef et al., 2011).

Protein Studies : Anapterin can be genetically incorporated into proteins in Saccharomyces cerevisiae for probing local structural changes, molecular interactions, protein folding, and localization (Lee et al., 2009).

Genetic Research : The Anabaptist Genealogy Database (AGDB), which includes Anapterin, is used for genetic research, particularly in mapping genes mutated in rare recessive disorders and providing genealogy assistance to researchers (Agarwala et al., 2003).

Biomedical Applications : Anapterin is noted for its benefits to humanity, especially in the creation of technologies that improve human health and generate wealth (Press, 2013).

Metabolic Studies : In the context of Neosartorya fischeri, the enzymatic products of anaPT and anaAT are acetylaszonalenin and aszonalenin, respectively, highlighting Anapterin's role in metabolism (Yin et al., 2009).

Medical Diagnosis : Anapterin is identified as a 7-substituted pterin in the urine of patients with an atypical, transient form of hyperphenylalaninemia, aiding in the diagnosis of this condition (Adler et al., 1991).

Phenylketonuria Research : It is excreted in patients with atypical phenylketonuria and is associated with an enzyme defect in the aromatic amino acid hydroxylating system (Adler et al., 1992).

Aging Research : Anapterin is also involved in aging research, particularly in databases like GenAge and AnAge, which are useful for studying the genetic basis of aging, comparative and evolutionary studies, and analyzing demographic mortality data (de Magalhães et al., 2009).

Propriétés

IUPAC Name |

2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156397 | |

| Record name | Anapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anapterin | |

CAS RN |

13019-53-9 | |

| Record name | Anapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

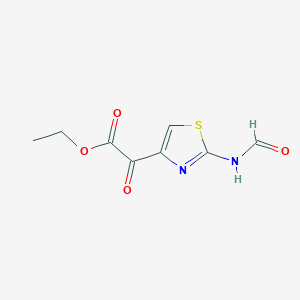

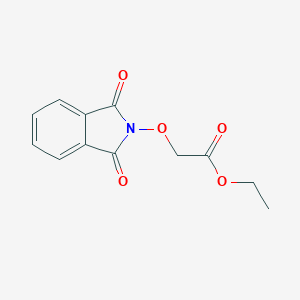

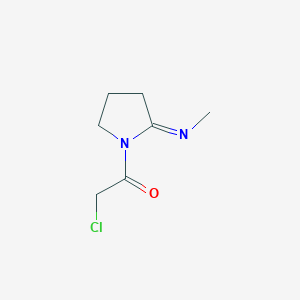

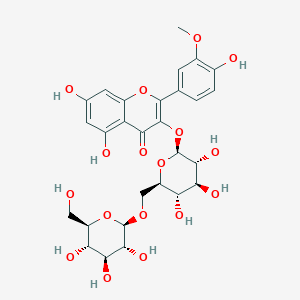

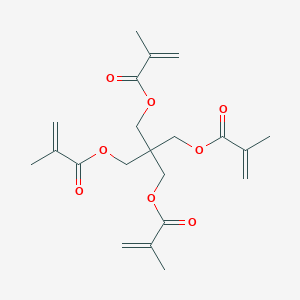

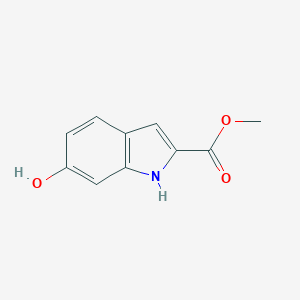

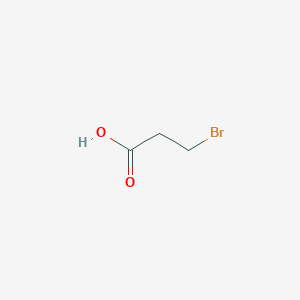

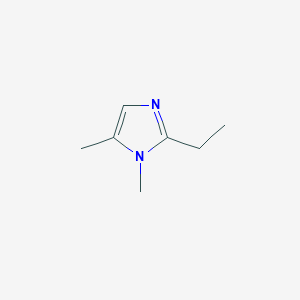

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)